5,8-Difluoro-2-methylquinazolin-4(3H)-one
Overview
Description
5,8-Difluoro-2-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H6F2N2O and its molecular weight is 196.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 5,8-difluoro-2-methylquinazolin-4(3H)-one are bacterial cells, particularly Pseudomonas aeruginosa . This compound has shown significant antimicrobial activity and has been found to inhibit biofilm formation in Pseudomonas aeruginosa .
Mode of Action
This compound interacts with its targets by inhibiting the formation of biofilms, which are communities of bacteria that adhere to each other on a surface . It does this at sub-minimum inhibitory concentrations (sub-MICs), indicating that it can effectively inhibit biofilm formation at relatively low concentrations .
Biochemical Pathways
The compound affects the quorum sensing system of Pseudomonas aeruginosa, a system that bacteria use to communicate and coordinate behavior . By inhibiting this system, the compound disrupts the bacteria’s ability to form biofilms . Additionally, it decreases cell surface hydrophobicity, which compromises bacterial cells’ adhesion, and curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together .
Result of Action
The result of the action of this compound is the inhibition of biofilm formation and the suppression of other virulence factors in Pseudomonas aeruginosa . This includes impeding the bacteria’s twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Properties
IUPAC Name |
5,8-difluoro-2-methyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c1-4-12-8-6(11)3-2-5(10)7(8)9(14)13-4/h2-3H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYQUFPESYKSJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=O)N1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591948 | |
Record name | 5,8-Difluoro-2-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825654-55-5 | |
Record name | 5,8-Difluoro-2-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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